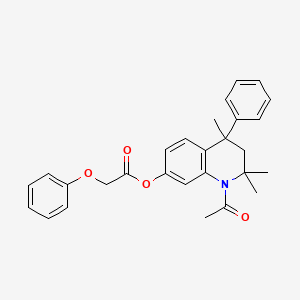![molecular formula C21H24N2O3S2 B11033269 (8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate](/img/structure/B11033269.png)
(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate” is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrroloquinoline core through cyclization reactions.
- Introduction of the methoxy and dimethyl groups via alkylation or methylation reactions.
- Attachment of the tetrahydropyridinecarbodithioate moiety through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinone derivative, while reduction of the dioxo groups may yield a dihydroxy derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine
In medicine, the compound may serve as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of “(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
(8-Methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl tetrahydro-1(2H)-pyridinecarbodithioate: shares similarities with other pyrroloquinoline derivatives and dithiocarbamate compounds.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C21H24N2O3S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(6-methoxy-11,11-dimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C21H24N2O3S2/c1-21(2)11-13(12-28-20(27)22-7-5-4-6-8-22)15-9-14(26-3)10-16-17(15)23(21)19(25)18(16)24/h9-11H,4-8,12H2,1-3H3 |
InChI Key |
YRABQSBQBIEOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CSC(=S)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,5-dichlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11033186.png)
![N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11033188.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}acetamide](/img/structure/B11033194.png)
![2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11033202.png)
![N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide](/img/structure/B11033203.png)
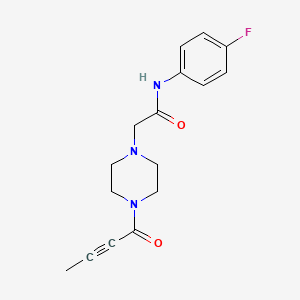
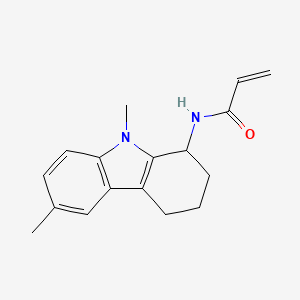
![5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11033213.png)
![1-(2,4-Dimethoxyphenyl)-4-[(2-ethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11033216.png)
![N-butyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11033224.png)
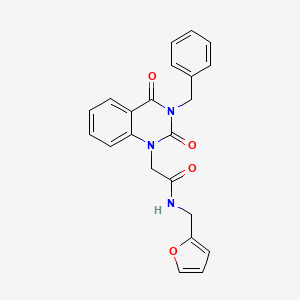
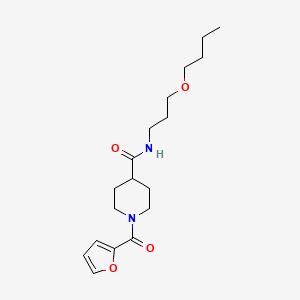
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11033231.png)
